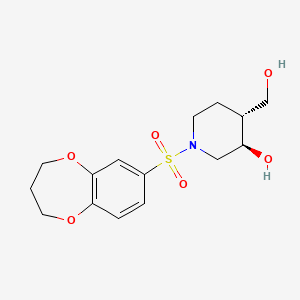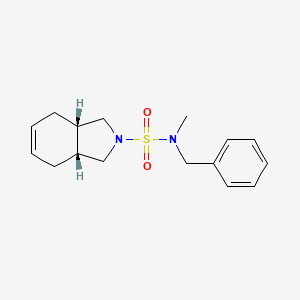![molecular formula C17H19N3O4S B5437299 N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5437299.png)
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been found to have potential therapeutic applications in the treatment of various cancers, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide exerts its pharmacological effects by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. It has been found to be a selective inhibitor of BTK, a key enzyme involved in B-cell signaling pathways. This compound has also been found to inhibit FLT3 and JAK3, which are involved in the proliferation and survival of cancer cells and immune cells.
Biochemical and Physiological Effects:
This compound has been found to have potent inhibitory effects on the proliferation and survival of cancer cells and immune cells. It has also been found to modulate the production of cytokines and chemokines, which are involved in the regulation of immune responses. This compound has been found to have good pharmacokinetic properties, including high bioavailability and good tissue distribution.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide has several advantages for lab experiments, including its high potency and selectivity, good pharmacokinetic properties, and potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments, including its high cost, limited availability, and potential toxicity.
Orientations Futures
There are several future directions for the research and development of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide. One potential direction is the optimization of its pharmacological properties, such as its potency, selectivity, and toxicity. Another direction is the identification of biomarkers that can predict its efficacy and toxicity in different patient populations. This compound may also be combined with other therapeutic agents to enhance its therapeutic efficacy and reduce its toxicity. Finally, further clinical trials are needed to evaluate its safety and efficacy in different diseases and patient populations.
Méthodes De Synthèse
The synthesis of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide involves a series of chemical reactions, including the reaction of 4-amino-N-(4-chlorophenyl)benzenesulfonamide with tetrahydro-2-furanmethanol, followed by the reaction of the resulting compound with nicotinoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been found to have potent inhibitory effects on various protein kinases, including BTK, FLT3, and JAK3. This compound has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. It has also been found to have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, and inflammatory disorders, such as asthma and psoriasis.
Propriétés
IUPAC Name |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(13-3-1-9-18-11-13)20-14-5-7-16(8-6-14)25(22,23)19-12-15-4-2-10-24-15/h1,3,5-9,11,15,19H,2,4,10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVJZKQHJRVAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5437246.png)
![N-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5437257.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5437258.png)
![2-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)propan-2-ol](/img/structure/B5437263.png)
![8-[(2-methoxyphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5437271.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5437277.png)
![methyl {[5-(2-furyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5437284.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5437293.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5437306.png)

![2-[1-(3,5-dimethylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5437311.png)
![N-butyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-3-(3-nitrophenyl)acrylamide](/img/structure/B5437321.png)
![(3aS*,6aR*)-5-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5437325.png)